molecular formula C8H7F2N3 B14049785 1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine

1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine

Cat. No.: B14049785
M. Wt: 183.16 g/mol
InChI Key: DEEMPRBQZKDMDP-UHFFFAOYSA-N
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Description

1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine is a substituted phenylhydrazine derivative featuring a cyano (-CN) group at the 3-position and a difluoromethyl (-CF₂H) group at the 5-position of the benzene ring. The hydrazine (-NH-NH₂) moiety is directly attached to the phenyl group, making this compound a versatile intermediate in organic synthesis, particularly for constructing heterocycles such as pyrazoles or pyrazolines . Its electron-withdrawing substituents (cyano and difluoromethyl) influence its reactivity, solubility, and stability, distinguishing it from simpler phenylhydrazines.

Properties

Molecular Formula

C8H7F2N3

Molecular Weight

183.16 g/mol

IUPAC Name

3-(difluoromethyl)-5-hydrazinylbenzonitrile

InChI

InChI=1S/C8H7F2N3/c9-8(10)6-1-5(4-11)2-7(3-6)13-12/h1-3,8,13H,12H2

InChI Key

DEEMPRBQZKDMDP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)F)NN)C#N

Origin of Product

United States

Preparation Methods

Aldehyde-Hydrazine Condensation

The most widely documented method involves the reaction of 3-cyano-5-(difluoromethyl)benzaldehyde with hydrazine hydrate in alcoholic solvents. As detailed by VulcanChem, this one-step process proceeds under reflux conditions (60–80°C) for 4–6 hours, achieving a yield of 65–70% after column chromatography. The mechanism entails nucleophilic attack of hydrazine on the aldehyde carbonyl, followed by dehydration to form the hydrazine derivative.

Reaction Scheme:
$$
\text{3-Cyano-5-(difluoromethyl)benzaldehyde} + \text{N₂H₄·H₂O} \xrightarrow{\text{EtOH/MeOH, Δ}} \text{this compound} + \text{H₂O}
$$

Table 1: Standard Reaction Conditions

Parameter Value Source
Solvent Ethanol/Methanol
Temperature 60–80°C
Reaction Time 4–6 hours
Molar Ratio (Aldehyde:Hydrazine) 1:1.2
Yield 65–70%

Alternative Pathways

While less common, reductive amination of 3-cyano-5-(difluoromethyl)nitrobenzene has been explored in non-polar solvents. This method, however, faces challenges in selectivity due to competing reduction of the cyano group. Patent literature on analogous compounds suggests that microwave-assisted synthesis could reduce reaction times by 30–40%, though this remains untested for the target molecule.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification. Ethanol balances reactivity and practicality, yielding 68% product with minimal byproducts. Comparative studies from fluorinated benzamidine syntheses indicate that DMF increases diastereomeric byproducts by 15–20%, necessitating rigorous chromatography.

Catalytic Additives

The addition of ammonium acetate (20 mol%) improves conversion by stabilizing intermediates, a strategy adapted from benzamidine preparations. Acidic resins (e.g., Amberlyst-15) have shown promise in suppressing oligomerization, though data specific to this hydrazine remain limited.

Analytical Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.50 (s, 2H, NH₂), 4.20 (s, 1H, CHF₂).
  • ¹⁹F NMR: δ -110.2 (d, J = 54 Hz, CF₂).

Mass Spectrometry (MS):

  • ESI-MS: m/z 183.16 [M+H]⁺, consistent with molecular formula C₈H₇F₂N₃.

High-Performance Liquid Chromatography (HPLC):

  • Purity >98% achieved using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).

Applications and Industrial Relevance

The difluoromethyl and hydrazine groups render this compound a versatile precursor:

  • Agrochemicals: Intermediate in fungicide synthesis, leveraging fluorine’s electronegativity to enhance bioavailability.
  • Pharmaceuticals: Chelating agent for transition metals in catalytic asymmetric reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .

Scientific Research Applications

1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine is a chemical compound with the molecular formula C8H7F2N3C_8H_7F_2N_3 and a molecular weight of 183.16 . It is also identified by the CAS number 1805914-20-8 .

However, the search results do not provide specific applications of the compound this compound. The available information focuses on the properties of pyrazoles and hydrazines in general, as well as related chemical reactions .

General Applications of Pyrazoles and Hydrazines

  • Pharmacological activities Pyrazole derivatives are considered pharmacologically important and possess almost all types of pharmacological activities .
  • Antifungal agents Phenylhydrazides have demonstrated antifungal activity against Candida albicans . Some synthesized compounds showed better inhibitory activities against fluconazole-resistant fungi compared to fluconazole itself .
  • Medicinal chemistry Pyrazoles are privileged scaffolds in medicinal chemistry .
  • Synthesis of pyrazole derivatives Arylhydrazines can be used in condensation reactions with diketones to synthesize pyrazole derivatives .

Chemical Reactions

  • Vilsmeier-Haack reaction Pyrazoles can be synthesized from hydrazones via the Vilsmeier–Haack reaction . This reaction involves the condensation of a hydrazone in POCl3/DMF to yield 4-formyl pyrazole derivatives .
  • Reactions with π-deficient compounds Substituted pyrazoles can be obtained by reacting specific compounds with diaminomaleonitrile under certain conditions . Microwave irradiation can assist this reaction to improve yields .

Mechanism of Action

The mechanism of action of 1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The cyano and difluoromethyl groups contribute to its reactivity and binding affinity. The hydrazine moiety can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Substituents Electronic Effects Key Applications
1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine 3-CN, 5-CF₂H Strong electron-withdrawing effects from CN and CF₂H enhance electrophilicity. Precursor for pyrazole derivatives with enhanced metabolic stability .
1-[2-(Trifluoromethyl)phenyl]hydrazine (CAS 365-34-4) 2-CF₃ CF₃ provides stronger electron-withdrawing effects than CF₂H, increasing acidity. Intermediate for trifluoromethyl-substituted heterocycles in pharmaceuticals .
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine (CAS 299439-63-7) 4-I, 3-CF₃ Iodo substituent introduces steric bulk; CF₃ enhances electrophilicity. Radiolabeling or cross-coupling reactions in drug discovery .
1-(3,4-Dimethylphenyl)hydrazine 3-CH₃, 4-CH₃ Electron-donating methyl groups reduce reactivity toward electrophilic substitution. Synthesis of pyrazolines with lower polarity .

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The cyano and difluoromethyl groups in the target compound create a highly electron-deficient aromatic ring compared to methyl-substituted analogs. This enhances its reactivity in cyclocondensation reactions but may reduce solubility in polar solvents .
  • Fluorinated Substituents : The difluoromethyl group (-CF₂H) offers a balance between electron-withdrawing effects and metabolic stability, contrasting with the stronger -CF₃ group in analogs like 1-[2-(trifluoromethyl)phenyl]hydrazine .
Physicochemical Properties
  • Melting Points: Fluorinated phenylhydrazines (e.g., 1-[2-(trifluoromethyl)phenyl]hydrazine, m.p. ~120–124°C ) generally exhibit higher melting points than non-fluorinated analogs due to increased molecular symmetry and dipole interactions.
  • Solubility: The cyano group in the target compound improves solubility in aprotic solvents (e.g., DMF, DMSO) compared to purely hydrocarbon-substituted hydrazines .

Biological Activity

1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine is a compound of interest due to its potential biological activities. Hydrazine derivatives, including those with cyano and difluoromethyl groups, have been studied for various pharmacological effects, including antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyano-5-(difluoromethyl)aniline with hydrazine or its derivatives. This process can be optimized through various methods, including microwave-assisted synthesis or traditional reflux techniques to enhance yield and purity.

Antifungal Activity

Research indicates that hydrazine derivatives exhibit significant antifungal properties. For example, a study on phenylhydrazides showed promising antifungal activity against Candida albicans, with several compounds demonstrating MIC values lower than 4 μg/mL against fluconazole-resistant strains . Although specific data on this compound is limited, its structural similarity to other active hydrazines suggests potential antifungal capabilities.

CompoundMIC (μg/mL)Activity Against
Compound A1.9C. albicans SC5314
Compound B4.0C. albicans 4395
Compound C<4Fluconazole-resistant strains

Anticancer Activity

Hydrazine derivatives have also been investigated for their anticancer properties. Studies suggest that certain hydrazones and hydrazides can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways . The specific activity of this compound in cancer cell lines remains to be elucidated but aligns with the observed effects of structurally similar compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazine derivatives has been documented, particularly in relation to cyclooxygenase (COX) inhibition. Compounds with similar structures have shown IC50 values in the low micromolar range against COX-2, indicating their ability to modulate inflammatory responses . The evaluation of this compound in this context could reveal similar anti-inflammatory effects.

Activity TypeIC50 (μM)Reference
COX-2 Inhibition0.02 - 0.04
Anti-inflammatoryVaries (71.11 - 81.77 μg/mL)

The biological activity of hydrazines often involves multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Many hydrazines inhibit key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : The generation of ROS leads to cellular stress and apoptosis in cancer cells.
  • Alteration of Cell Membrane Permeability : Some compounds affect fungal cell membranes, leading to cell death.

Case Studies

Recent studies have highlighted the promising nature of hydrazine derivatives:

  • Antifungal Study : A compound structurally similar to this compound demonstrated a notable MIC against fluconazole-resistant C. albicans, suggesting a need for further exploration into similar compounds .
  • Cancer Research : Investigations into related hydrazines revealed their capacity to induce apoptosis in various cancer cell lines, reinforcing the hypothesis that this compound may possess similar properties .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3-cyano-5-(difluoromethyl)phenyl)hydrazine, and how do reaction conditions influence product purity?

Answer:
The compound can be synthesized via hydrazine-mediated cyclocondensation or substitution reactions. For example:

  • Intermediate Formation : Reacting substituted chalcones with hydrazine hydrate in ethanol/acetic acid under reflux yields hydrazone intermediates (e.g., acetohydrazides) .
  • Solvent Effects : Polar aprotic solvents (e.g., ethanol) favor hydrazone formation, while acetic acid promotes acetylated derivatives due to in situ acetylation .
  • Purity Control : Monitor reaction progress via TLC and optimize reflux time (typically 5–12 hours) to avoid byproducts like acetylated analogs .

Basic: How can NMR and IR spectroscopy resolve structural ambiguities in arylhydrazine derivatives like this compound?

Answer:

  • ¹H NMR : The NH-NH₂ protons resonate at δ 8.5–10.5 ppm (broad singlet), while aromatic protons split into distinct patterns based on substituent positions (e.g., cyano groups deshield adjacent protons) .
  • ¹³C NMR : The cyano group (C≡N) appears at ~115–120 ppm, and difluoromethyl (CF₂H) carbons split into quartets (¹JCF ~250 Hz) .
  • IR : Confirm hydrazine functionality via N-H stretches (~3300 cm⁻¹) and C≡N absorption (~2230 cm⁻¹) .

Intermediate: How do researchers reconcile contradictory data in regioselectivity during functionalization of the arylhydrazine core?

Answer:
Contradictions arise from competing electronic (cyano/difluoromethyl directing effects) and steric factors. Strategies include:

  • Substituent Analysis : Electron-withdrawing cyano groups direct electrophiles to meta positions, while CF₂H may induce steric hindrance at ortho positions .
  • Competitive Experiments : Compare reaction outcomes using para-substituted analogs (e.g., 4-trifluoromethylphenylhydrazine) to isolate electronic vs. steric contributions .
  • DFT Calculations : Model transition states to predict regioselectivity in nitration or acylation reactions .

Advanced: What challenges arise in designing asymmetric syntheses involving this hydrazine derivative, and how are they addressed?

Answer:

  • Chirality Induction : The planar NH-NH₂ group resists stereochemical control. Solutions:
    • Use chiral auxiliaries (e.g., Evans oxazolidinones) to bias hydrazone formation .
    • Catalytic asymmetric hydrogenation of prochiral intermediates .
  • Racemization Risks : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) after derivatization with chiral aldehydes .

Advanced: How can computational methods predict the reactivity of this compound in multi-step cascades (e.g., pyrazole or triazine formation)?

Answer:

  • Reactivity Modeling :
    • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (NH-NH₂) and electrophilic (cyano) sites .
    • MD Simulations : Simulate solvent effects on cyclization kinetics (e.g., ethanol vs. dioxane) .
  • Case Study : Hydrazine reacts with α,β-unsaturated ketones to form pyrazoles; transition state modeling optimizes ring-closing steps .

Advanced: What analytical techniques are critical for detecting trace impurities (e.g., acetylated byproducts) in bulk samples?

Answer:

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate hydrazine derivatives. Detect acetylated impurities via m/z shifts (+42 Da for acetylation) .
  • XRD : Resolve structural ambiguities in crystalline byproducts (e.g., acetylated analogs) .
  • TGA-DSC : Monitor decomposition profiles to identify thermally labile impurities .

Advanced: How does the electron-deficient aryl core influence its application in electrochemical sensors or catalytic systems?

Answer:

  • Sensor Design : The cyano and CF₂H groups enhance redox activity. Example:
    • Electrochemical Sensors : Functionalize Ag/ZnO nanocomposites with the hydrazine derivative; the cyano group improves electron transfer kinetics for detecting phenylhydrazine analogs (LOD: 0.1 nM) .
  • Catalytic Ligands : Coordinate with transition metals (e.g., Cu²⁺) via NH-NH₂ and cyano groups for oxidation reactions .

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